3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) is an unnatural amino acid that features an ethynyl group attached to the D-alanine structure. This compound is notable for its incorporation into peptidoglycan, a critical component of bacterial cell walls, through a biorthogonal alkyne group. This unique feature allows for selective labeling via click-chemistry reactions, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) typically involves the incorporation of an ethynyl group into the D-alanine structure. One common method includes the use of ethynylglycine as a precursor, which undergoes a series of chemical reactions to form 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI). The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mM in both .

Industrial Production Methods: While specific industrial production methods for 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques, including the use of protective groups and purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%) .

化学反応の分析

Types of Reactions: 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group allows for substitution reactions, particularly in click-chemistry applications

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Azide-containing compounds are used in

生物活性

Overview of 3-Butynoic Acid, 2-Amino-2-Methyl-, (2S)-(9CI)

3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) is an amino acid derivative characterized by a butynoic acid backbone with an amino group and a methyl group at the second carbon. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

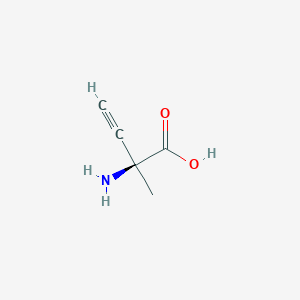

Chemical Structure

The chemical structure of 3-butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) can be represented as follows:

- Molecular Formula : C5H9NO2

- Molecular Weight : Approximately 115.13 g/mol

- IUPAC Name : (2S)-2-amino-2-methylbut-3-ynoic acid

Antimicrobial Properties

Research has indicated that compounds with alkyne functionalities often exhibit antimicrobial properties. The presence of the butynoic acid moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Amino acids play critical roles in neurotransmission and neuroprotection. Some studies suggest that derivatives similar to 3-butynoic acid can influence neurotransmitter levels, potentially providing neuroprotective effects against conditions such as neurodegeneration.

Enzyme Inhibition

Certain amino acid derivatives have been studied for their ability to inhibit specific enzymes. For instance, compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

- Antimicrobial Activity : A study demonstrated that amino acid derivatives with alkyne groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Neuroprotective Mechanisms : Research indicated that similar compounds could upregulate neurotrophic factors, supporting neuronal survival and function.

- Enzyme Inhibition Studies : A series of enzyme assays revealed that certain structural analogs were effective in inhibiting enzymes such as acetylcholinesterase, which is crucial in neurochemical signaling.

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Study on alkyne derivatives] |

| Neuroprotection | Increased neurotrophic factor levels | [Neuroprotective research] |

| Enzyme Inhibition | Acetylcholinesterase inhibition | [Enzyme inhibition study] |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of various amino acid derivatives against resistant bacterial strains, highlighting the potential role of 3-butynoic acid derivatives in combating antibiotic resistance.

- Neuroprotective Effects in Animal Models : Animal studies showcased that administration of similar compounds led to improved cognitive function and reduced markers of neuroinflammation.

- Metabolic Pathway Modulation : Research focused on how these compounds could modulate key metabolic pathways, suggesting therapeutic applications in metabolic syndrome.

特性

IUPAC Name |

(2S)-2-amino-2-methylbut-3-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYDNDKMRLQEC-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C#C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。